![molecular formula C13H15N5 B043411 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 132898-07-8](/img/structure/B43411.png)
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Overview
Description
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline (CAS No. 132898-07-8), abbreviated as 4,7,8-TriMeIQx in some studies, is a heterocyclic aromatic amine (HAA) belonging to the imidazoquinoxaline class. It is structurally characterized by a fused imidazole-quinoxaline ring system with four methyl substituents at positions 3, 4, 7, and 8 (Figure 1).
Preparation Methods
Multi-Step Organic Synthesis Pathways
Precursor Preparation and Cyclocondensation
The synthesis typically begins with the preparation of a quinoxaline backbone. A common approach involves the condensation of o-phenylenediamine derivatives with α-diketones. For example, 3,4-dimethyl-1,2-diketone reacts with 2,3-diaminoquinoxaline under acidic conditions to form the imidazo[4,5-F]quinoxaline core .
Key Reaction Conditions :
-
Solvent : Acetic acid or ethanol
-
Temperature : 80–100°C
-
Catalyst : None required (self-condensation)
The intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step introduces the 3,4,7,8-tetramethyl groups .
Introduction of the Amino Group
The amino group at position 2 is introduced via nucleophilic substitution or reduction. A nitro group is first introduced at position 2 using nitrating agents (e.g., HNO₃/H₂SO₄), followed by reduction using hydrogen gas with a palladium catalyst or sodium dithionite .
Example Protocol :
-
Nitration: 1.0 g of tetramethyl-imidazoquinoxaline in 10 mL fuming HNO₃ at 0°C for 2 hours.
-
Reduction: 0.5 g nitro intermediate, 10 mL ethanol, 0.1 g Pd/C, H₂ gas (1 atm), 25°C, 4 hours.
Yield : 60–75% after purification via column chromatography .
Industrial-Scale Production
Optimization for High Yield
Industrial synthesis prioritizes cost efficiency and scalability. Key modifications include:
-
Continuous-Flow Reactors : Reduce reaction time from 12 hours (batch) to 2 hours.
-
Catalyst Recycling : Palladium catalysts recovered via filtration achieve 90% reuse efficiency .
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis
Parameter | Batch Method | Continuous-Flow Method |
---|---|---|
Reaction Time | 12 hours | 2 hours |
Yield | 68% | 82% |
Purity (HPLC) | 95% | 98% |
Catalyst Consumption | 0.1 g/g product | 0.02 g/g product |
Purification Techniques
Final purification involves a combination of methods:
-
Crystallization : From ethanol/water (7:3) at 4°C.
-
High-Performance Liquid Chromatography (HPLC) : C18 column, acetonitrile/water gradient (20–80% over 30 minutes) .
Purity Data :
Challenges and Solutions in Synthesis
Byproduct Formation
The methylation step often produces N-methylated byproducts. This is mitigated by:
-
Controlled Temperature : Maintaining ≤40°C during methylation.
-
Stepwise Addition : Adding methylating agent in 3 portions over 1 hour .
Byproduct Analysis :
-
Major Byproduct : N-Methyl-2-nitro-imidazoquinoxaline (8–12% yield).
-
Removal Method : Silica gel chromatography with ethyl acetate/hexane (1:1) .
Solubility Limitations
The compound’s low solubility in polar solvents complicates reactions. Strategies include:
-
Co-Solvent Systems : DMSO/water (4:1) enhances solubility by 50% .
-
Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity .
Comparative Analysis with Related Compounds
vs. 2-Amino-3-methylimidazo[4,5-F]quinoline (IQ)
IQ, a structurally simpler analog, is synthesized via Maillard reaction intermediates. Key differences include:
Chemical Reactions Analysis
Types of Reactions: CC-930 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mutagenicity Studies
TMQ is primarily studied for its mutagenic effects. It has been shown to induce mutations in bacterial systems, particularly in the Ames test, which assesses the mutagenic potential of chemical compounds. The structure of TMQ allows it to interact with DNA, leading to alterations that can result in mutations.
Key Findings :
- TMQ has been identified as a potent mutagen in various bacterial strains.
- It exhibits significant activity in DNA repair tests conducted on liver cells, indicating its potential impact on genetic stability .
Food Safety and Toxicology
TMQ is classified as a food mutagen and is often investigated within the context of food safety. Its presence in cooked meats and other food products raises concerns about dietary exposure to mutagenic compounds.
Case Study :
A study highlighted the detection of TMQ in grilled meats and its correlation with increased mutagenic activity in food samples. This finding underscores the importance of monitoring such compounds in food products to assess potential health risks associated with consumption .
Pharmacological Research
Research into the pharmacological properties of TMQ has revealed its potential as a lead compound for developing new therapeutic agents. Its unique structure may provide a scaffold for synthesizing novel drugs targeting specific biological pathways.
Research Insights :
- TMQ derivatives have been explored for their anti-cancer properties due to their ability to induce apoptosis in cancer cells.
- Preliminary studies suggest that modifications to the TMQ structure can enhance its biological activity while reducing toxicity .
Table 1: Mutagenicity of TMQ in Various Bacterial Strains
Bacterial Strain | Mutagenic Activity (Ames Test) | Reference |
---|---|---|
Salmonella typhimurium TA98 | Positive | |
Escherichia coli WP2 | Positive | |
Bacillus subtilis | Weakly Positive |
Table 2: Detection of TMQ in Food Products
Mechanism of Action
CC-930 exerts its effects by inhibiting the activity of JNKs, which are involved in the phosphorylation of various transcription factors, including c-Jun. By blocking JNK activity, CC-930 prevents the activation of downstream signaling pathways that regulate inflammation, apoptosis, and stress responses . The molecular targets of CC-930 include JNK1, JNK2, and JNK3, with high selectivity and potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Nomenclature
HAAs in the imidazoquinoxaline family share a common core structure but differ in the number and position of methyl substituents (Table 1).
Compound Name | Abbreviation | Methyl Substituent Positions | Molecular Formula | CAS No. |
---|---|---|---|---|
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | MeIQx | 3, 8 | C₁₁H₁₁N₅ | 77500-04-0 |
2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline | 4,8-DiMeIQx | 3, 4, 8 | C₁₂H₁₃N₅ | 95896-78-9 |
2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline | 7,8-DiMeIQx | 3, 7, 8 | C₁₂H₁₃N₅ | 92180-79-5 |
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline | 4,7,8-TriMeIQx | 3, 4, 7, 8 | C₁₃H₁₅N₅ | 132898-07-8 |
Key Structural Insights :
- MeIQx (dimethyl) is the simplest analog, with mutagenic potency influenced by methylation at positions 3 and 8 .
- 4,8-DiMeIQx and 7,8-DiMeIQx (trimethyl) exhibit enhanced mutagenicity due to additional methyl groups, which stabilize DNA adduct formation .
- 4,7,8-TriMeIQx (tetramethyl) is unique for its four methyl groups, which may sterically hinder metabolic activation compared to analogs .
Formation in Cooked Foods
HAAs form during high-temperature cooking via Maillard reactions between creatinine, amino acids, and sugars. However, 4,7,8-TriMeIQx is notably absent in food matrices and is synthesized exclusively for analytical use. In contrast:
- MeIQx and 4,8-DiMeIQx are prevalent in grilled or fried meats (0.1–0.68 ng/g) .
- 7,8-DiMeIQx forms in trace amounts when creatinine, glucose, and glycine are heated together .
Mutagenic and Carcinogenic Potency
HAAs require metabolic activation (e.g., cytochrome P450-mediated N-hydroxylation) to exert genotoxicity. Their potency varies significantly:
Compound | Ames Test Mutagenicity (TA98, +S9) | Carcinogenicity (IARC Classification) | Key Target Organs |
---|---|---|---|
MeIQx | High | Group 2B (Possible carcinogen) | Liver, Colon |
4,8-DiMeIQx | Very High | Group 2B | Liver |
7,8-DiMeIQx | High | Not classified | Under study |
4,7,8-TriMeIQx | Low (used as internal standard) | Not evaluated | N/A |
Mechanistic Notes:
- MeIQx and 4,8-DiMeIQx form stable DNA adducts (e.g., at guanine N² positions), correlating with hepatocellular carcinoma in rodents .
- 4,7,8-TriMeIQx ’s tetramethyl structure reduces enzymatic activation efficiency, explaining its lower mutagenic activity in assays .
Metabolic Pathways
Biological Activity
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline (commonly referred to as TriMeIQx) is a heterocyclic amine that has garnered attention due to its mutagenic properties and potential implications in cancer research. This compound is primarily formed during the cooking of meat at high temperatures and is classified as a carcinogen. Understanding its biological activity is crucial for assessing its risk factors and mechanisms of action.
- CAS Number: 132898-07-8
- Molecular Formula: C13H15N5
- Molecular Weight: 241.29 g/mol
- Structure: The compound features a complex imidazoquinoxaline structure that contributes to its biological reactivity.
Mutagenicity
TriMeIQx has been identified as a mutagen in various bacterial systems, notably in the Ames test, which assesses the mutagenic potential of compounds using strains of Salmonella typhimurium and Escherichia coli. Research indicates that TriMeIQx can induce mutations through DNA adduct formation, suggesting a direct interaction with genetic material that could lead to carcinogenesis .
Carcinogenic Potential
The compound's carcinogenic potential has been highlighted in several studies. It is known to be one of the most potent mutagens among the imidazoquinoxaline family. The formation of DNA adducts by TriMeIQx has been documented, with studies showing that these adducts can persist in biological systems and may contribute to tumorigenesis .
In Vivo Studies
- Animal Models: In rodent models, exposure to TriMeIQx has resulted in increased incidences of tumors in various organs, including the liver and colon. The mechanism appears to involve metabolic activation leading to DNA damage .
- Dietary Exposure: A study examining dietary exposure showed that high-temperature cooking methods significantly increase the levels of TriMeIQx in cooked meats. This finding underscores the importance of cooking practices on the bioavailability of mutagens .
In Vitro Studies
- Cell Line Studies: In vitro experiments using human cell lines have demonstrated that exposure to TriMeIQx can induce genotoxic effects, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular stress .
- Mechanistic Insights: Research has elucidated pathways through which TriMeIQx exerts its effects, including activation by cytochrome P450 enzymes that convert it into more reactive species capable of forming DNA adducts .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via intramolecular cyclization. A common approach involves halogenated precursors (e.g., 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles) reacting under basic conditions to form the imidazoquinoxaline core. Catalytic systems like phenyliodine(III) dicyclohexanecarboxylate with iridium under visible light enhance regioselectivity. Yield optimization requires precise control of temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents .
Q. What experimental evidence supports the mutagenic potency of this compound in bacterial assays like the Ames test?
- Methodological Answer : Ames test data show extraordinarily high mutagenicity in Salmonella typhimurium strains (e.g., TA98), with potency linked to metabolic activation by cytochrome P450 enzymes. Dose-response curves typically exhibit linearity at nanomolar concentrations, with frameshift mutations dominating due to planar aromatic structures intercalating DNA .
Q. How is this compound detected and quantified in biological matrices, and what analytical challenges exist?
- Methodological Answer : Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Key challenges include resolving structural analogs (e.g., 4,8-DiMeIQx) and minimizing matrix effects. Isotope-labeled internal standards (e.g., deuterated derivatives) improve quantification accuracy. Detection limits are typically ≤1 pg/mL in urine or plasma .
Advanced Research Questions
Q. How do structural modifications (e.g., methylation patterns) affect the compound’s biological activity and DNA adduct formation?
- Methodological Answer : Methylation at positions 3,4,7,8 enhances metabolic stability but reduces solubility. Comparative SAR studies using analogs (e.g., 8-PH-5-MeIQx) reveal that bulky substituents at position 8 decrease mutagenicity by sterically hindering intercalation. Adduct formation studies (via P-postlabeling) show preferential binding to guanine residues at CpG sites .
Q. What experimental discrepancies exist between in vitro mutagenicity data and in vivo carcinogenicity models?
- Methodological Answer : While Ames test data predict high mutagenicity, rodent carcinogenicity assays often show weaker correlations due to differences in metabolic activation pathways. For example, hepatic sulfotransferase activity in rats converts the compound into reactive N-sulfonyloxy intermediates, which are less stable in vivo than in vitro .
Q. How can isotopic labeling (e.g., deuterium or C) improve mechanistic studies of metabolic pathways?
- Methodological Answer : Deuterated analogs (e.g., 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3) enable tracking via mass spectrometry. Stable isotopes reduce kinetic isotope effects compared to tritium, allowing precise quantification of phase I metabolites (e.g., hydroxylamines) and phase II conjugates (e.g., glucuronides) in hepatocyte models .
Q. What mechanisms underlie the compound’s reported neurotoxic effects in Parkinson’s disease models?
- Methodological Answer : In vitro studies using SH-SY5Y neuronal cells show mitochondrial dysfunction (reduced ATP synthesis) and ROS generation. The compound inhibits complex I of the electron transport chain, with IC values of ~10 µM. Co-treatment with antioxidants (e.g., N-acetylcysteine) mitigates toxicity, suggesting oxidative stress as a key pathway .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s potency in different mutagenicity assays?
- Analysis : Discrepancies arise from assay-specific parameters:
- Ames test : High sensitivity to frameshift mutations (TA98 strain) but underestimates base-pair substitutions.
- Mouse lymphoma assay : Detects chromosomal aberrations but requires S9 metabolic activation at non-physiological concentrations.
- Hepatic DNA repair assays : Measure unscheduled DNA synthesis but lack sensitivity for low-adduct-forming agents .
Q. Research Design Recommendations
- Toxicity Studies : Combine in vitro (Ames test, comet assay) and in vivo (transgenic rodent models) approaches to account for metabolic differences.
- Analytical Workflows : Use deuterated internal standards and high-resolution MS to distinguish isomers (e.g., 3,4,7,8-tetramethyl vs. 3,5,7-trimethyl derivatives) .
- Mechanistic Probes : Employ CRISPR-edited cell lines (e.g., CYP1A2 knockouts) to isolate metabolic activation pathways .
Properties
IUPAC Name |
3,4,7,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFPPHKNJUOYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157840 | |
Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132898-07-8 | |
Record name | 2-Amino-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132898-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.